SRI-37330

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

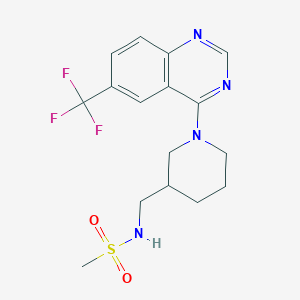

Formule moléculaire |

C16H19F3N4O2S |

|---|---|

Poids moléculaire |

388.4 g/mol |

Nom IUPAC |

N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide |

InChI |

InChI=1S/C16H19F3N4O2S/c1-26(24,25)22-8-11-3-2-6-23(9-11)15-13-7-12(16(17,18)19)4-5-14(13)20-10-21-15/h4-5,7,10-11,22H,2-3,6,8-9H2,1H3 |

Clé InChI |

WRSNFEVXRKOMLL-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)NCC1CCCN(C1)C2=NC=NC3=C2C=C(C=C3)C(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of SRI-37330 in Pancreatic Islets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-37330 is a novel, orally bioavailable small molecule that has demonstrated significant anti-diabetic properties in preclinical studies. Its primary mechanism of action in pancreatic islets revolves around the inhibition of Thioredoxin-Interacting Protein (TXNIP), a key regulator of cellular stress and metabolism. By downregulating TXNIP, this compound initiates a cascade of beneficial effects, including the suppression of glucagon secretion from alpha cells, protection of beta cells from apoptosis, and a subsequent reduction in hepatic glucose production. This technical guide provides an in-depth exploration of the molecular pathways influenced by this compound within pancreatic islets, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Introduction

Diabetes mellitus is characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. A key pathological feature is the progressive loss and dysfunction of pancreatic beta cells. Thioredoxin-interacting protein (TXNIP) has emerged as a critical player in pancreatic islet pathophysiology.[1][2] Elevated glucose levels and other cellular stressors increase TXNIP expression, which in turn promotes beta-cell apoptosis and impairs islet function.[3] this compound was identified through high-throughput screening as a potent inhibitor of TXNIP expression, offering a targeted therapeutic approach to mitigate the detrimental effects of TXNIP in diabetes.[4]

Core Mechanism of Action: TXNIP Inhibition

The central mechanism of this compound in pancreatic islets is the dose-dependent inhibition of TXNIP expression at the transcriptional level.[1][2] This leads to a significant reduction in both TXNIP mRNA and protein levels.[2] The inhibition of TXNIP by this compound has been observed in various models, including rat insulinoma (INS-1) cells, as well as in primary mouse and human pancreatic islets.[5]

Impact on Alpha Cells and Glucagon Secretion

A primary consequence of TXNIP inhibition by this compound in the pancreatic islets is the suppression of glucagon secretion from alpha cells.[1][6] This effect is TXNIP-dependent, as the glucagon-lowering effect of this compound is absent in TXNIP-deficient mice.[6] The reduction in circulating glucagon levels contributes significantly to the overall glucose-lowering effect of the compound by decreasing hepatic glucose production.[1][6]

Protection of Beta Cells

Elevated levels of TXNIP are associated with beta-cell apoptosis through the activation of the intrinsic mitochondrial death pathway.[3] By inhibiting TXNIP expression, this compound is believed to protect beta cells from glucotoxicity-induced apoptosis, thereby preserving beta-cell mass and function.[3][7] This protective effect is a cornerstone of its potential as a disease-modifying therapy for both type 1 and type 2 diabetes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell/Islet Type | Condition | This compound Concentration | Result | Citation |

| TXNIP Promoter Activity | - | - | - | 70% inhibition | [2] |

| TXNIP mRNA Inhibition (IC50) | INS-1 cells | - | 0.64 µM | - | [5] |

| TXNIP Expression Inhibition | Rat INS-1 cells | High Glucose (25 mM) | - | Significant inhibition | [5] |

| TXNIP Expression Inhibition | Primary Mouse Islets | High Glucose | - | Significant inhibition | [5] |

| TXNIP Expression Inhibition | Human Islets | High Glucose | - | Significant inhibition | [5] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Parameter | Mouse Model | Treatment | Result | Citation |

| Fasting Serum Glucagon | Wild-type C57BL/6J | Oral this compound | Decreased | [1] |

| Basal Hepatic Glucose Production | Wild-type C57BL/6J | Oral this compound | Decreased | [1] |

| Blood Glucose | db/db mice (Type 2 Diabetes) | Oral this compound | Normalized | [8] |

| Diabetes Prevention | Streptozotocin-induced (Type 1 Diabetes) | Oral this compound | Protected from diabetes | [6] |

Signaling Pathways

This compound Core Signaling Pathway in Pancreatic Islets

The primary signaling cascade initiated by this compound in pancreatic islets is depicted below. This compound inhibits the transcription of the TXNIP gene. The resulting decrease in TXNIP protein levels in alpha cells leads to reduced glucagon secretion. In beta cells, lower TXNIP levels protect against apoptosis.

Caption: Core signaling pathway of this compound in pancreatic islets.

Relationship between TXNIP, ER Stress, and Apoptosis

While not a direct target of this compound, the Unfolded Protein Response (UPR) and associated Endoplasmic Reticulum (ER) stress pathways are intricately linked to TXNIP. ER stress, triggered by factors such as high glucose, can induce TXNIP expression via the PERK and IRE1α arms of the UPR.[2] TXNIP, in turn, can mediate ER stress-induced beta-cell apoptosis, partly through the activation of the NLRP3 inflammasome.[2] By inhibiting TXNIP, this compound may indirectly mitigate these downstream detrimental effects of ER stress.

Caption: Interplay of TXNIP with ER stress pathways in beta cells.

Detailed Experimental Protocols

Islet Isolation from Mice

A standard and effective method for isolating pancreatic islets from mice involves collagenase digestion followed by density gradient purification.

-

Procedure:

-

Anesthetize the mouse according to approved institutional animal care and use committee protocols.

-

Perfuse the pancreas through the common bile duct with a cold collagenase P solution (e.g., 1 mg/mL in HBSS).

-

Excise the distended pancreas and incubate it in a 37°C water bath for a duration optimized for the specific collagenase lot (typically 10-15 minutes) with gentle shaking to facilitate digestion.

-

Stop the digestion by adding cold HBSS supplemented with 10% newborn calf serum.

-

Wash the digested tissue by centrifugation and resuspend in a density gradient medium (e.g., Histopaque-1077).

-

Centrifuge the suspension to separate the islets from the acinar tissue. Islets will form a layer at the interface of the density gradient and the aqueous solution.

-

Collect the islet layer and wash with HBSS.

-

Handpick purified islets under a stereomicroscope for subsequent experiments.

-

Culture islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin to allow for recovery.[9]

-

Quantification of TXNIP mRNA by qRT-PCR

-

Procedure:

-

Isolate total RNA from cultured islets or cells treated with this compound using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers.

-

Perform quantitative real-time PCR (qRT-PCR) using a SYBR Green or TaqMan-based assay with primers specific for TXNIP and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in TXNIP expression.

-

Luciferase Reporter Assay for TXNIP Promoter Activity

This assay is used to determine if this compound directly affects the transcriptional activity of the TXNIP promoter.[10]

-

Procedure:

-

Clone the human TXNIP promoter region upstream of a luciferase reporter gene in an appropriate vector (e.g., pGL3-Basic).

-

Co-transfect the TXNIP promoter-luciferase construct and a control vector expressing Renilla luciferase (for normalization of transfection efficiency) into a suitable cell line (e.g., HEK293 or INS-1).

-

After 24-48 hours, treat the cells with various concentrations of this compound.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the functional response of pancreatic islets to glucose stimulation.[11][12]

-

Procedure:

-

After overnight culture, wash the isolated islets with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

-

Pre-incubate the islets in the low-glucose KRB buffer for 1-2 hours at 37°C.

-

Incubate groups of islets (typically 5-10 islets per replicate) in KRB buffer with low glucose (basal) or high glucose (e.g., 16.7 mM) for 1 hour at 37°C. To test the effect of this compound, include it in the incubation buffer.

-

Collect the supernatant from each group and store at -20°C for insulin measurement.

-

Lyse the islets to determine their total insulin content.

-

Measure the insulin concentration in the supernatants and lysates using an insulin ELISA kit.

-

Express the secreted insulin as a percentage of the total insulin content or as ng of insulin per islet per hour.

-

Hyperinsulinemic-Euglycemic Clamp in Mice

This is the gold-standard technique to assess whole-body insulin sensitivity and hepatic glucose production in vivo.[4][5]

-

Procedure:

-

Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) of the mice and allow for a recovery period.

-

After an overnight fast, infuse a constant rate of human insulin through the jugular vein catheter to achieve hyperinsulinemia.

-

Simultaneously, infuse a variable rate of glucose solution to maintain euglycemia (normal blood glucose levels).

-

Monitor blood glucose levels from the arterial catheter every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly.

-

The steady-state GIR required to maintain euglycemia is a measure of overall insulin sensitivity.

-

To measure hepatic glucose production, a primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) can be administered before and during the clamp.

-

Conclusion

This compound represents a promising therapeutic candidate for diabetes with a well-defined mechanism of action centered on the inhibition of TXNIP in pancreatic islets. Its ability to concurrently reduce glucagon secretion and protect beta cells addresses multiple pathological aspects of the disease. The indirect modulation of ER stress and inflammatory pathways through TXNIP inhibition further underscores its potential as a multifaceted anti-diabetic agent. The experimental protocols detailed herein provide a framework for the continued investigation and development of this compound and other TXNIP-targeting compounds.

References

- 1. O-GlcNacylation Links TxNIP to Inflammasome Activation in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioredoxin-interacting protein mediates ER stress-induced β cell death through initiation of the inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioredoxin Interacting Protein (TXNIP) and Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | O-GlcNacylation Links TxNIP to Inflammasome Activation in Pancreatic β Cells [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Lack of TXNIP protects beta-cells against glucotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. O-GlcNacylation Links TxNIP to Inflammasome Activation in Pancreatic β Cells | Semantic Scholar [semanticscholar.org]

- 9. Frontiers | Txnip expression promotes JNK-mediated neuronal death in response to reactive oxygen species [frontiersin.org]

- 10. Thioredoxin-interacting Protein Promotes Islet Amyloid Polypeptide Expression through miR-124a and FoxA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minireview: Thioredoxin-interacting protein: regulation and function in the pancreatic β-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ATF4/TXNIP/REDD1/mTOR signaling mediates the antitumor activities of liver X receptor in pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]

SRI-37330: A Potent and Orally Bioavailable TXNIP Inhibitor for the Treatment of Diabetes

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

SRI-37330 is a novel, orally bioavailable small molecule that has emerged as a promising therapeutic candidate for the treatment of both type 1 and type 2 diabetes. This compound acts as a potent inhibitor of Thioredoxin-Interacting Protein (TXNIP), a key regulator of cellular stress and metabolism. By downregulating TXNIP expression, this compound exerts multiple beneficial effects, including the suppression of glucagon secretion, reduction of hepatic glucose production, and reversal of hepatic steatosis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the associated signaling pathways.

Introduction

Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia resulting from defects in insulin secretion, insulin action, or both. Thioredoxin-interacting protein (TXNIP) has been identified as a critical player in the pathophysiology of diabetes.[1][2][3] TXNIP expression is induced by glucose and is elevated in diabetic states, where it contributes to pancreatic beta-cell apoptosis, dysfunction, and overall disease progression.[3][4] Consequently, the inhibition of TXNIP has become an attractive therapeutic strategy.

This compound, a substituted quinazoline sulfonamide, was identified through high-throughput screening of 300,000 compounds and subsequent medicinal chemistry optimization.[2][5] Preclinical studies have demonstrated its potent anti-diabetic effects in various cell and animal models, highlighting its potential as a novel therapeutic agent.[2][6] This document serves as a technical resource for researchers and drug development professionals interested in the biology of TXNIP and the therapeutic potential of this compound.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of TXNIP expression at the transcriptional level.[2] It specifically targets the promoter region of the TXNIP gene, thereby reducing both mRNA and protein levels of TXNIP.[7] This leads to a cascade of downstream effects that collectively contribute to its anti-diabetic properties.

The inhibition of TXNIP by this compound results in:

-

Reduced Glucagon Secretion: this compound has been shown to inhibit glucagon secretion from pancreatic alpha-cells, a key contributor to hyperglycemia in diabetes.[2][8]

-

Decreased Hepatic Glucose Production: By modulating TXNIP signaling, this compound reduces the liver's output of glucose, a major factor in maintaining glucose homeostasis.[2][9]

-

Reversal of Hepatic Steatosis: The compound has demonstrated the ability to reverse the accumulation of fat in the liver, a common comorbidity of diabetes.[1]

-

Protection of Pancreatic Beta-Cells: By reducing the levels of the pro-apoptotic protein TXNIP, this compound may help preserve beta-cell mass and function.[1][3]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line/System | Value/Effect | Concentration | Duration | Reference |

| IC50 (TXNIP mRNA) | INS-1 cells | 0.64 µM | N/A | N/A | [10] |

| TXNIP Promoter Activity | INS-1 cells | ~70% inhibition | 1 µM | 24 h | [2] |

| TXNIP mRNA Levels | INS-1 cells | Significant inhibition | 1 µM | 24 h | |

| TXNIP Protein Levels | INS-1 cells | Significant inhibition | 1 µM | 24 h | |

| Glucagon Secretion | αTC1-6 cells | Significant reduction | 5 µM | 24 h | |

| Glucagon-induced Glucose Output | Primary mouse hepatocytes | Significant inhibition | 0-5 µM | 24 h |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Model | Treatment | Key Findings | Reference |

| Wild-type C57BL/6J mice | 100 mg/kg in drinking water for 3 weeks | Lowered serum glucagon levels, inhibited hepatic glucose production, improved glucose homeostasis. | |

| db/db mice (Type 2 Diabetes) | 100 mg/kg in drinking water | Reversed diabetes and hepatic steatosis. | |

| STZ-induced mice (Type 1 Diabetes) | 100 mg/kg in drinking water | Reversed diabetes and hepatic steatosis. |

Signaling Pathways

This compound modulates the TXNIP signaling pathway, which is intricately linked to cellular stress, apoptosis, and inflammation. The following diagrams illustrate the key pathways involved.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioredoxin-Interacting Protein Mediates NLRP3 Inflammasome Activation Involved in the Susceptibility to Ischemic Acute Kidney Injury in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mmpc.org [mmpc.org]

- 6. mmpc.org [mmpc.org]

- 7. TXNIP: A Double-Edged Sword in Disease and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

SRI-37330: A Novel Thioredoxin-Interacting Protein (TXNIP) Inhibitor for the Treatment of Diabetes

A Technical Guide on its Discovery, Mechanism of Action, and Preclinical Development

This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of SRI-37330, a novel, orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TXNIP inhibition for diabetes.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both.[1] A key pathological feature of both type 1 and type 2 diabetes is the loss of functional pancreatic beta-cell mass.[1] Thioredoxin-interacting protein (TXNIP) has emerged as a critical mediator of beta-cell apoptosis and dysfunction in response to glucotoxicity.[1][2] Elevated glucose levels lead to increased TXNIP expression, which in turn inhibits the antioxidant function of thioredoxin and promotes inflammation, ultimately leading to beta-cell death.[3]

The discovery of this compound stems from two decades of research that identified TXNIP as a promising therapeutic target for diabetes.[4][5] This was followed by a high-throughput screening of 300,000 small molecules and extensive medicinal chemistry optimization, leading to the identification of this compound as a potent and specific TXNIP inhibitor.[1][4] Preclinical studies have demonstrated its potential to correct the hallmark features of diabetes, including hyperglycemia, hyperglucagonemia, excessive hepatic glucose production, and hepatic steatosis.[4][5]

Discovery and Physicochemical Properties

This compound, a substituted quinazoline sulfonamide, was identified through a rigorous screening and optimization process.[3][4] It is an orally bioavailable small molecule with a favorable safety profile observed in preclinical studies.[4][6]

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H19F3N4O2S | [7] |

| Molecular Weight | 424.87 g/mol | [7] |

| Oral Bioavailability | 95% | [8] |

| IC50 for TXNIP Expression (INS-1 cells) | 0.64 µM | [7] |

| Solubility in DMSO | 85 mg/mL (200.06 mM) | [7] |

Mechanism of Action

This compound exerts its anti-diabetic effects primarily through the inhibition of TXNIP expression.[2] This leads to a cascade of downstream effects that collectively improve glucose homeostasis.

Inhibition of TXNIP Expression

This compound directly targets the promoter of the TXNIP gene, inhibiting its transcriptional activity.[4][9] This dose-dependently reduces both TXNIP mRNA and protein levels in pancreatic beta-cells.[1][5]

Regulation of Glucagon and Insulin

A key and distinct mechanism of this compound is its profound effect on glucagon. It lowers serum glucagon levels by inhibiting glucagon secretion from pancreatic alpha-cells and also inhibits the action of glucagon on the liver.[1][4][9] This, in concert with the preservation of beta-cell function, helps to correct the bi-hormonal dysregulation characteristic of diabetes.[4]

Hepatic Effects

This compound significantly reduces hepatic glucose production.[1][4][9] It also reverses hepatic steatosis (fatty liver), a common comorbidity of type 2 diabetes.[2][4][9]

Signaling Pathway

The proposed signaling pathway for this compound's action is depicted below.

Preclinical Efficacy

The anti-diabetic properties of this compound have been demonstrated in various in vitro and in vivo models.

In Vitro Studies

This compound has been shown to be effective in isolated human and mouse pancreatic islets, as well as in mouse and rat cell cultures.[4][5]

Table 2: Summary of In Vitro Effects of this compound

| Cell/Tissue Type | Effect | Concentration | Duration | Source |

| INS-1 cells | Inhibition of human TXNIP promoter activity | 1 µM | 24 h | [9] |

| INS-1 cells | Inhibition of TXNIP mRNA and protein levels | 1 µM | 24 h | [9] |

| INS-1 cells | Inhibition of Polymerase II binding to TXNIP promoter | 5 µM | 24 h | [9] |

| αTC1-6 cells | Lowered glucagon secretion | 5 µM | 24 h | [9] |

| Primary hepatocytes | Inhibition of glucagon-induced glucose output | 0-5 µM | 24 h | [9] |

| Human Islets | Inhibition of TXNIP signaling | Not specified | Not specified | [4] |

In Vivo Studies

This compound has demonstrated remarkable efficacy in animal models of both type 1 and type 2 diabetes.[4][5]

Table 3: Summary of In Vivo Effects of this compound in Mouse Models

| Mouse Model | Administration | Key Findings | Source |

| db/db mice (Type 2 Diabetes) | In drinking water | Normalization of blood glucose within days | [4][8] |

| Streptozotocin (STZ)-induced (Type 1 Diabetes) | Oral gavage (twice daily) or in drinking water | Protection from diabetes development and rescue from established diabetes | [4][5] |

| C57BL/6J (non-diabetic) | 100 mg/kg in drinking water for 3 weeks | Lowered serum glucagon, inhibited hepatic glucose production, well-tolerated | [6][9] |

Notably, in head-to-head comparisons, this compound showed better blood glucose control than metformin and empagliflozin in a mouse model of STZ-induced diabetes.[4][10]

Experimental Protocols

The following are descriptions of key experimental methodologies used in the evaluation of this compound, based on available information.

High-Throughput Screening

The discovery of this compound began with a high-throughput screening of a large compound library to identify inhibitors of TXNIP.

-

Assay: A cell-based assay measuring the activity of the TXNIP promoter was used.[4][5]

-

Optimization: Hits from the primary screen underwent extensive medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties, ultimately yielding this compound.[1][4]

Cell Culture Experiments

-

Cell Lines: INS-1 (rat insulinoma), αTC1-6 (mouse alpha-cell), and Min6 (mouse pancreatic beta-cell) lines were used.[3][9][11] Primary hepatocytes were also utilized.[9][11]

-

Culture Conditions: Cells were cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]

-

Treatment: Cells were treated with this compound at specified concentrations (typically 1-5 µM) for 24 hours.[9][11]

In Vivo Animal Studies

-

Animal Models:

-

Drug Administration:

-

Outcome Measures:

RNA Sequencing

-

Sample Preparation: Isolated human pancreatic islets were treated with this compound.[4]

-

Sequencing: RNA was extracted and sequenced to analyze gene expression changes.

-

Analysis: The results demonstrated that this compound specifically inhibited TXNIP and its signaling pathways, without affecting other members of the arrestin family or general transcription.[4][12]

Safety and Tolerability

Preclinical safety studies have shown that this compound is well-tolerated in mice.[4][5]

-

In Vivo: No toxicity was seen in mice, even at doses approximately 10-fold higher than the therapeutic dose.[5][8]

-

Off-Target Effects: this compound has tested negative for Ames mutagenicity, CYP450 inhibition, hERG inhibition, and off-target liabilities in the Eurofins SafetyScreen, including no inhibition of calcium channels.[8] This is a key advantage over verapamil, a calcium channel blocker that also inhibits TXNIP but has cardiovascular side effects.[6][10]

-

Hypoglycemia: this compound did not cause hypoglycemia in mice, even during insulin-induced hypoglycemia.[4]

Conclusion and Future Directions

This compound is a promising, orally bioavailable TXNIP inhibitor with a novel mechanism of action that addresses multiple pathophysiological defects in diabetes. Its ability to lower glucagon, reduce hepatic glucose production, and preserve beta-cell function, combined with a favorable preclinical safety profile, makes it a strong candidate for further development. While the safety and efficacy of this compound in humans are yet to be determined, the robust preclinical data suggest it could become a much-needed oral therapeutic for both type 1 and type 2 diabetes.[4][5] Clinical trials are the necessary next step to translate these promising findings to patients.[2]

References

- 1. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound HCl | Mechanism | Concentration [selleckchem.com]

- 8. Novel diabetes drug candidate shows promising properties in human islets and mouse models | EurekAlert! [eurekalert.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. fiercebiotech.com [fiercebiotech.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Research & Innovation | UAB News [uab.edu]

The Glucagon-Suppressing and Insulin-Sparing Effects of SRI-37330: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-37330 is a novel, orally bioavailable small molecule that has demonstrated significant anti-diabetic properties in preclinical studies.[1][2][3] It functions primarily as an inhibitor of Thioredoxin-Interacting Protein (TXNIP), a key regulator of cellular stress and metabolism.[1][4][5] A growing body of evidence highlights this compound's unique mechanism of action, which distinguishes it from many current diabetes therapies. Its primary effects are the suppression of glucagon secretion and the inhibition of hepatic glucose production, with a minimal direct impact on insulin secretion.[1][2] This technical guide provides a comprehensive overview of the core data and experimental methodologies related to this compound's effects on glucagon and insulin regulation.

Core Mechanism of Action: TXNIP Inhibition

This compound was identified through high-throughput screening and subsequent medicinal chemistry optimization as a potent inhibitor of TXNIP expression.[1][6] TXNIP is upregulated in response to high glucose levels and has been implicated in pancreatic beta-cell apoptosis and dysfunction.[1] this compound inhibits TXNIP at the transcriptional level, with an IC50 of 0.64 μM for TXNIP expression in INS-1 rat insulinoma cells.[7][8] By inhibiting TXNIP, this compound mitigates glucotoxicity and protects pancreatic islet function.[1][9]

Quantitative Data on Glucagon and Insulin Regulation

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effects of this compound on Fasting Serum Glucagon and Insulin in Wild-Type C57BL/6J Mice

| Parameter | Treatment Group | Change from Control | Statistical Significance | Source |

| Fasting Serum Glucagon | This compound | Lower | P < 0.05 | [1] |

| Fasting Serum Insulin | This compound | Unchanged | Not Significant | [1] |

Table 2: Effects of this compound on Fasting Blood Glucose, Serum Glucagon, and Insulin in db/db Mice

| Parameter | Treatment Group | Change from Control | Statistical Significance | Source |

| Fasting Blood Glucose | This compound | Significantly Lower | P < 0.0001 | [1] |

| Fasting Serum Glucagon | This compound | Significantly Lower | P = 0.0459 | [1] |

| Fasting Serum Insulin | This compound | Unchanged | Not Significant | [1] |

Table 3: In Vitro Effects of this compound on Hepatic Glucose Production

| Experiment | Cell Type | Treatment | Effect on Glucose Output | Source |

| Glucagon-induced Glucose Output | Primary Mouse Hepatocytes | This compound (0-5 µM) | Inhibition | [1][2] |

Experimental Protocols

In Vivo Animal Studies

-

Animal Models:

-

Wild-Type Mice: C57BL/6J mice were used to study the effects of this compound in a non-diabetic model.[1]

-

Type 1 Diabetes Model: Streptozotocin (STZ)-induced diabetic mice were used to model Type 1 diabetes.[1][3]

-

Type 2 Diabetes Model: Obese, insulin-resistant, and diabetic leptin receptor-deficient db/db mice were used as a model for Type 2 diabetes.[1][3]

-

-

Drug Administration:

-

Oral Gavage: this compound was administered twice daily by oral gavage in some studies.[1]

-

Drinking Water: In other experiments, this compound was provided in the drinking water at a concentration of 100 mg/kg/day.[2][10] This method led to a normalization of blood glucose levels in db/db mice within days.[3]

-

-

Metabolic Assessments:

-

Glucose Tolerance Tests (GTT): Intraperitoneal glucose tolerance tests were performed to assess glucose homeostasis. This compound administration significantly improved glucose tolerance.[1]

-

Insulin Tolerance Tests (ITT): These tests were conducted to evaluate insulin sensitivity. This compound did not alter insulin tolerance, suggesting it does not directly enhance insulin sensitivity.[1]

-

Hyperinsulinemic-Euglycemic Clamp Studies: This gold-standard technique was used to assess insulin sensitivity and glucose metabolism in individual organs. The studies revealed that this compound significantly downregulated basal hepatic glucose production.[1] The protocol involves implanting catheters in the jugular vein and carotid artery for infusion and blood sampling. A primed-continuous infusion of insulin is administered, and glucose is infused at a variable rate to maintain euglycemia.[9]

-

In Vitro Cellular Assays

-

Cell Lines:

-

Primary Cell Cultures:

-

Primary Mouse Hepatocytes: Isolated hepatocytes from wild-type and glucagon receptor knockout mice were used to study the direct effect of this compound on glucagon-induced glucose output.[1] Cells were incubated with this compound at concentrations ranging from 0 to 5 µM for 24 hours.[1][2]

-

Isolated Human and Mouse Pancreatic Islets: These were used to confirm the inhibitory effect of this compound on TXNIP expression across species.[1]

-

Signaling Pathways and Experimental Workflows

References

- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 6. pubcompare.ai [pubcompare.ai]

- 7. This compound HCl | Mechanism | Concentration [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. mmpc.org [mmpc.org]

- 10. medchemexpress.com [medchemexpress.com]

SRI-37330 and Non-Alcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-alcoholic fatty liver disease (NAFLD) is a burgeoning global health crisis tightly linked to metabolic syndrome. The novel small molecule, SRI-37330, has emerged as a promising therapeutic candidate, demonstrating significant efficacy in preclinical models of diabetes and associated comorbidities, including hepatic steatosis. This technical guide provides an in-depth analysis of the core preclinical data and methodologies related to this compound's impact on NAFLD. It details the compound's mechanism of action in the liver, presents quantitative data in a structured format, outlines key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

This compound is an orally bioavailable, non-toxic small molecule initially identified through high-throughput screening for its ability to inhibit thioredoxin-interacting protein (TXNIP). While its anti-diabetic properties are well-documented, a significant and compelling aspect of its preclinical profile is the marked reversal of hepatic steatosis.[1][2] This has positioned this compound as a molecule of interest for the treatment of NAFLD.[1] This document serves as a technical resource for researchers and drug development professionals, consolidating the key findings and methodologies from pivotal preclinical studies.

Mechanism of Action in the Liver

The primary mechanism by which this compound ameliorates hepatic steatosis is through the inhibition of glucagon signaling, which is independent of its effects on TXNIP in the liver.[1] In the context of NAFLD, which is often associated with hyperglucagonemia, this targeted action is particularly relevant.

This compound acts as an antagonist of the glucagon receptor (GcgR) in hepatocytes.[1] This antagonism leads to a dose-dependent reduction in glucagon-induced cyclic AMP (cAMP) production, a critical second messenger in the glucagon signaling cascade.[1] The downstream consequence is the reduced expression of key gluconeogenic enzymes, phosphoenolpyruvate carboxykinase 1 (Pck1) and glucose-6-phosphatase (G6pc), leading to decreased hepatic glucose production.[1] The reduction in hepatic steatosis is a significant outcome of this modulation of liver metabolism, as evidenced by lower liver and serum triglyceride levels in preclinical models.[1]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies evaluating the effect of this compound on markers of NAFLD and related hepatic metabolism.

Table 1: In Vitro Efficacy of this compound in Primary Mouse Hepatocytes

| Parameter | Treatment Conditions | Result | Statistical Significance |

| Glucagon-Induced Glucose Output (no substrate) | 100 nM Glucagon + this compound (1 µM, 5 µM) for 24h | Dose-dependent decrease | F(2,6) = 14.11, P = 0.0054 |

| Glucagon-Induced Glucose Output (with 10 mM lactate) | 100 nM Glucagon + this compound (1 µM, 5 µM) for 24h | Dose-dependent decrease | F(2,6) = 16.41, P = 0.0037 |

| Glucagon-Induced cAMP Production | 100 nM Glucagon + this compound (1 µM, 5 µM) for 24h | Dose-dependent decrease | F(2,6) = 9.06, P = 0.0154 |

| Pck1 mRNA Expression | 100 nM Glucagon + this compound (5 µM) for 24h | Significant decrease | t(4) = 4.49, P = 0.0109 |

| G6pc mRNA Expression | 100 nM Glucagon + this compound (5 µM) for 24h | Significant decrease | - |

Data extracted from Thielen et al., 2020.[1]

Table 2: In Vivo Efficacy of this compound in db/db Mice (A Model of Obesity-Induced Hepatic Steatosis)

| Parameter | Treatment Conditions | Control (db/db) | This compound Treated (db/db) | Statistical Significance |

| Serum Triglycerides (mg/dL) | 100 mg/kg in drinking water for 3 weeks | ~150 | ~75 | P < 0.01 |

| Liver Triglycerides (mg/g) | 100 mg/kg in drinking water for 3 weeks | ~125 | ~50 | P < 0.001 |

| Hepatic Steatosis | 100 mg/kg in drinking water for 3 weeks | Severe | Dramatically improved | - |

Data extracted from Thielen et al., 2020.[1]

Experimental Protocols

In Vitro Primary Hepatocyte Glucose Output Assay

Objective: To assess the direct effect of this compound on glucagon-stimulated glucose production in primary liver cells.

Methodology:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from wild-type C57BL/6J mice via a two-step collagenase perfusion method.

-

Cell Culture: Isolated hepatocytes are plated on collagen-coated plates and cultured in a suitable medium (e.g., William's Medium E) supplemented with serum and antibiotics for 24 hours to allow for attachment.

-

Treatment: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS) containing this compound at various concentrations (e.g., 0, 1, and 5 µM).

-

Stimulation: After a pre-incubation period with this compound, hepatocytes are stimulated with 100 nM glucagon. For gluconeogenesis assessment, a substrate such as 10 mM lactate is included.

-

Glucose Measurement: After a 24-hour incubation period, the supernatant is collected, and the glucose concentration is measured using a commercially available glucose oxidase assay kit.

-

Data Normalization: Glucose output is normalized to the total protein content of the cells in each well.

In Vivo db/db Mouse Model of Hepatic Steatosis

Objective: To evaluate the efficacy of orally administered this compound in a genetic model of obesity, insulin resistance, and NAFLD.

Methodology:

-

Animal Model: Male, 8-week-old db/db mice, which exhibit a phenotype of severe obesity and hepatic steatosis, are used.

-

Treatment Administration: this compound is administered ad libitum in the drinking water at a concentration calculated to provide a dose of approximately 100 mg/kg/day. A control group of db/db mice receives regular drinking water.

-

Treatment Duration: The treatment period is typically 3 weeks.

-

Metabolic Phenotyping: Body weight and blood glucose are monitored regularly throughout the study.

-

Tissue Collection: At the end of the treatment period, mice are euthanized, and blood and liver tissue are collected.

-

Biochemical Analysis: Serum triglycerides are measured using a commercial assay. Liver triglycerides are extracted from a portion of the liver tissue and quantified.

-

Histological Analysis: A section of the liver is fixed in formalin, embedded in paraffin, and sectioned. The sections are then stained with Hematoxylin and Eosin (H&E) to visualize lipid droplets and assess the degree of hepatic steatosis.

Visualizations

Signaling Pathway of this compound in Hepatocytes

Caption: this compound antagonizes the glucagon receptor, inhibiting the cAMP-PKA pathway.

Experimental Workflow for Evaluating this compound in NAFLD

References

A Technical Guide to the Preclinical Research Findings on SRI-37330: A Novel TXNIP Inhibitor for Diabetes Mellitus

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Diabetes mellitus is a complex metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. A key pathological feature is the loss of functional pancreatic β-cell mass, coupled with excessive glucagon secretion from α-cells. Thioredoxin-interacting protein (TXNIP) has been identified as a critical mediator of glucose-induced β-cell apoptosis and a regulator of glucagon secretion, making it a promising therapeutic target. This document provides a comprehensive overview of the preclinical research on SRI-37330, a novel, orally bioavailable small molecule inhibitor of TXNIP. Discovered through high-throughput screening and extensive medicinal chemistry optimization, this compound has demonstrated significant anti-diabetic properties in various preclinical models.[1][2][3][4] It effectively reduces hyperglycemia, hyperglucagonemia, hepatic glucose production, and hepatic steatosis, suggesting a unique and potent mechanism of action compared to existing diabetes therapies.[1][4][5] This guide summarizes the quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and workflows to provide a thorough resource for the scientific community.

Core Mechanism of Action

This compound's primary mechanism is the inhibition of Thioredoxin-Interacting Protein (TXNIP) expression.[6][7] Unlike indirect inhibitors, this compound acts at the transcriptional level, reducing TXNIP mRNA and subsequent protein levels.[1][8] This was confirmed by studies showing that this compound inhibits the activity of the human TXNIP promoter by approximately 70%.[1][3][4] RNA sequencing of human islets treated with the compound confirmed the specific inhibition of TXNIP signaling pathways.[1][3][8]

The anti-diabetic effects of this compound stem from two main downstream consequences of TXNIP inhibition:

-

Regulation of Pancreatic Islet Function: In pancreatic α-cells, TXNIP inhibition leads to a significant reduction in glucagon secretion.[2][5] This effect is crucial as hyperglucagonemia is a key contributor to hyperglycemia in diabetes.[1] The compound does not appear to cause hypoglycemia, potentially because it does not impair glucagon secretion under low glucose conditions.[2][9]

-

Control of Hepatic Glucose Metabolism: this compound reduces hepatic glucose production.[2][8][10] This is achieved by inhibiting the action of glucagon on the liver.[2][7] Interestingly, this hepatic effect appears to be independent of TXNIP, suggesting a dual-action mechanism where this compound may also modulate glucagon receptor signaling.[2]

The following diagram illustrates the proposed mechanism of action for this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell/Tissue Type | Value/Effect | Concentration/Time | Citation |

| IC₅₀ (TXNIP Expression) | Rat INS-1 cells | 0.64 µM | N/A | [6][7] |

| TXNIP Promoter Activity | Human promoter in INS-1 cells | ~70% inhibition | 1 µM, 24 h | [1][3][7] |

| TXNIP mRNA & Protein | INS-1, mouse & human islets | Dose-dependent inhibition | 1 µM, 24 h (cells) | [1][2][7] |

| Polymerase II Binding | TXNIP promoter in INS-1 cells | Inhibited | 5 µM, 24 h | [7] |

| Glucagon Secretion | Mouse TC1-6 cells | Significantly lowered | 5 µM, 24 h | [2][7] |

| Glucagon-induced Glucose Output | Primary mouse hepatocytes | Inhibited | 0-5 µM, 24 h | [7] |

Table 2: Pharmacokinetic and Safety Profile of this compound

| Parameter | Finding | Citation |

| Oral Bioavailability | 95% | [1][3] |

| In Vitro Cytotoxicity | None observed | [1][4] |

| In Vivo Toxicity (Mice) | No toxicity or gross abnormalities observed | Up to 800 mg/kg/day for 6 days |

| Ames Mutagenicity Assay | Negative | [1][3] |

| CYP450 Inhibition | Negative | [1][3] |

| hERG Inhibition | Negative | [1][3] |

| Off-Target Liabilities | Negative in Eurofins SafetyScreen panel | [1][3] |

| Hypoglycemic Risk | No low blood glucose events observed, even with insulin | [1][9] |

Table 3: Summary of In Vivo Efficacy in Mouse Models

| Model | Treatment Regimen | Key Outcomes | Citation |

| Obese Diabetic db/db Mice (Type 2 Diabetes) | 100 mg/kg in drinking water | - Normalized blood glucose within days- Reduced serum glucagon- Inhibited basal hepatic glucose production- Reversed hepatic steatosis | [1][2][7] |

| STZ-induced Diabetic Mice (Type 1 Diabetes) | 100 mg/kg in drinking water or twice-daily oral gavage | - Rescued mice from diabetes- Improved glucose homeostasis, even after disease onset- Outperformed metformin and empagliflozin in controlling blood sugar | [1][2][4][9] |

| Wild-type C57BL/6J Mice | 100 mg/kg in drinking water, 3 weeks | - Lowered non-fasting blood glucose- Improved glucose tolerance (GTT)- No change in insulin sensitivity (ITT) | [2][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for key experiments performed in the evaluation of this compound.

Cell Culture and Islet Handling

-

Cell Lines: Rat insulinoma (INS-1) and mouse glucagonoma (αTC1-6) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.[2]

-

Primary Islets: Human islets were obtained from approved organ procurement organizations. Mouse islets were isolated from C57BL/6J mice by collagenase digestion of the pancreas. Islets were cultured in RPMI-1640 medium with 10% FBS and antibiotics before treatment with this compound under specified glucose conditions (e.g., 25 mM high glucose).[2]

TXNIP Promoter Activity Assay

-

Construct: A luciferase reporter construct driven by the human TXNIP promoter was used.

-

Transfection: INS-1 cells were transiently transfected with the reporter plasmid using a suitable lipid-based transfection reagent. A co-transfected Renilla luciferase plasmid served as a control for transfection efficiency.

-

Treatment: 24 hours post-transfection, cells were treated with this compound (e.g., 1 µM) or vehicle (DMSO) for an additional 24 hours.

-

Analysis: Cell lysates were collected, and luciferase activity was measured using a dual-luciferase reporter assay system. Firefly luciferase activity was normalized to Renilla luciferase activity to determine the relative promoter activity.[2]

In Vivo Diabetes Model Studies

The general workflow for testing this compound in diabetic mouse models is outlined below.

-

db/db Mouse Model: Obese, diabetic db/db mice, a model for severe type 2 diabetes, were given this compound (e.g., 100 mg/kg) or vehicle in their drinking water for several weeks.[2][7]

-

STZ-induced Model: Diabetes was induced in C57BL/6J mice by intraperitoneal injection of streptozotocin (STZ). Treatment with this compound was initiated either before STZ injection (prevention) or after the onset of overt diabetes (rescue).[2][4]

Hepatic Glucose Production Assay

-

Hepatocyte Isolation: Primary hepatocytes were isolated from wild-type or TXNIP-deficient mice via collagenase perfusion of the liver.

-

Plating: Cells were plated on collagen-coated plates and allowed to adhere.

-

Treatment: Hepatocytes were pre-treated with this compound or vehicle for 24 hours.

-

Stimulation: Cells were washed and incubated in a glucose-free buffer containing gluconeogenic precursors (e.g., lactate and pyruvate). Glucagon was then added to stimulate glucose production.

-

Measurement: Aliquots of the medium were collected at specified time points, and the glucose concentration was measured using a glucose oxidase assay.[2][7]

Relevant Signaling Pathways

Understanding the molecular context of this compound's action is essential. The compound modulates key pathways involved in glucose homeostasis and cellular stress.

TXNIP-Mediated Regulation in Pancreatic Islets

Under high glucose conditions, TXNIP expression is induced in pancreatic β-cells, leading to apoptosis. In α-cells, TXNIP promotes glucagon secretion. This compound intervenes by blocking the initial induction of TXNIP.

TXNIP and the NLRP3 Inflammasome Pathway

While not directly demonstrated for this compound in the primary efficacy studies, TXNIP is a known activator of the NLRP3 inflammasome, a key component of the innate immune system implicated in sterile inflammation in metabolic diseases.[11] Inhibition of TXNIP is therefore hypothesized to have anti-inflammatory effects by preventing this interaction.

Summary and Future Directions

The preclinical data for this compound are highly compelling. The compound demonstrates a novel, dual-action mechanism that addresses multiple pathophysiological defects in diabetes. Its ability to inhibit TXNIP expression, thereby reducing glucagon secretion, and to separately block hepatic glucose production provides a powerful combination for glycemic control.[1][2][8] Furthermore, its strong efficacy in both Type 1 and Type 2 diabetes models, excellent oral bioavailability, and favorable safety profile mark it as a promising clinical candidate.[1][3][4] The additional benefit of reversing hepatic steatosis suggests its potential utility in treating non-alcoholic fatty liver disease (NAFLD), a common comorbidity of diabetes.[9][10]

Future research will need to fully elucidate the TXNIP-independent mechanism of this compound on hepatic glucagon signaling.[2] The progression of this compound into clinical trials will be a critical step to determine if its remarkable preclinical efficacy and safety translate to human subjects with diabetes.[10]

References

- 1. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]

- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research & Innovation | UAB News [uab.edu]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound HCl | Mechanism | Concentration [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. pharmacytimes.com [pharmacytimes.com]

- 11. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SRI-37330: A Novel TXNIP Inhibitor for Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-37330 is a potent and orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP). Emerging as a promising therapeutic candidate for diabetes, this compound has demonstrated significant efficacy in preclinical models by targeting key pathological pathways of the disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes a detailed summary of its pharmacological effects, structured tables of quantitative data, and explicit experimental protocols for key assays. Furthermore, this guide presents visual representations of the compound's signaling pathway and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a substituted quinazoline sulfonamide.[1] Its chemical identity and key properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | N-[[1-[6-(trifluoromethyl)-4-quinazolinyl]-3-piperidinyl]methyl]-methanesulfonamide | [2] |

| CAS Number | 2322245-42-9 | [2] |

| Molecular Formula | C₁₆H₁₉F₃N₄O₂S | [2] |

| Molecular Weight | 388.4 g/mol | [2] |

| SMILES | CS(=O)(=O)NCC1CN(C2=NC=NC3=CC=C(C(F)(F)F)C=C32)CCC1 | [3] |

| InChI Key | WRSNFEVXRKOMLL-UHFFFAOYSA-N | [2][4] |

| Appearance | White to off-white solid powder | [4] |

| Purity | ≥98% | [2] |

| Solubility | DMSO: ~100 mg/mL | [4] |

| logP | 2.7 | [4] |

This compound is also available as a hydrochloride salt (CAS: 2322245-49-6) with a molecular weight of 424.87 g/mol and formula C₁₆H₂₀ClF₃N₄O₂S.[5]

Pharmacological Properties and Mechanism of Action

This compound is a potent inhibitor of Thioredoxin-Interacting Protein (TXNIP), a key regulator of cellular stress and metabolism.[3][6] Elevated glucose levels, characteristic of diabetes, lead to an increase in TXNIP expression, which in turn has detrimental effects on pancreatic beta-cell function and survival.[1]

The primary mechanism of action of this compound is the inhibition of TXNIP expression at the transcriptional level.[1] By suppressing TXNIP, this compound initiates a cascade of beneficial effects for glycemic control.

Key Pharmacological Effects:

-

Inhibition of Glucagon Secretion: this compound has been shown to decrease glucagon secretion from pancreatic alpha cells.[1][3]

-

Reduction of Hepatic Glucose Production: By inhibiting glucagon action, this compound reduces hepatic glucose output, a major contributor to hyperglycemia in diabetes.[1][3]

-

Reversal of Hepatic Steatosis: Treatment with this compound has been observed to reverse fatty liver in mouse models of diabetes.[1][3]

-

Improved Glucose Homeostasis: Through its multifaceted mechanism, this compound leads to an overall improvement in glucose tolerance and lower blood glucose levels.[1]

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-diabetic effects.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC₅₀ for TXNIP mRNA Expression | INS-1 (rat insulinoma) | 0.64 µM | [2][6] |

| TXNIP Promoter Activity Inhibition | INS-1 cells | ~70% at 1 µM | [3] |

| Glucagon Secretion Inhibition | αTC1-6 (mouse alpha cell) | Significant reduction at 5 µM | [3] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Parameter | Animal Model | Treatment | Result | Reference |

| Non-fasting Blood Glucose | Wild-type C57BL/6J | 100 mg/kg/day in drinking water for 3 weeks | Significant decrease | [1] |

| Fasting Blood Glucose | Wild-type C57BL/6J | 100 mg/kg/day in drinking water for 3 weeks | Significant decrease | [1] |

| Serum Glucagon | Wild-type C57BL/6J | 100 mg/kg/day in drinking water for 3 weeks | Significant decrease | [1] |

| Basal Hepatic Glucose Production | Wild-type C57BL/6J | 100 mg/kg/day in drinking water for 3 weeks | Significant decrease | [1] |

| Non-fasting Blood Glucose | db/db mice | 100 mg/kg/day in drinking water for 4 weeks | Return to euglycemic levels | [1] |

| Fasting Blood Glucose | db/db mice | 100 mg/kg/day in drinking water for 4 weeks | Significant decrease | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound. These protocols are adapted from standard procedures and should be optimized for specific laboratory conditions.

In Vitro TXNIP Promoter Activity Assay (Luciferase Assay)

This protocol describes the measurement of this compound's effect on the activity of the human TXNIP promoter using a dual-luciferase reporter system.

Methodology:

-

Cell Culture and Transfection:

-

Culture INS-1 rat insulinoma cells in appropriate media.

-

Seed cells in 24-well plates to reach 70-80% confluency at the time of transfection.

-

Co-transfect cells with a firefly luciferase reporter plasmid containing the human TXNIP promoter and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing this compound at the desired concentrations (e.g., 0.1, 1, 5 µM) or vehicle control (DMSO).

-

Incubate the cells for an additional 24 hours.

-

-

Luciferase Activity Measurement:

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Express the results as a percentage of the vehicle-treated control.

-

In Vivo Glucose Tolerance Test (GTT)

This protocol outlines the procedure for assessing the effect of this compound on glucose clearance in mice.

Methodology:

-

Animal Preparation and Dosing:

-

House male C57BL/6J mice under standard conditions.

-

Administer this compound (e.g., 100 mg/kg/day) in the drinking water for a specified period (e.g., 3 weeks). A control group should receive regular drinking water.

-

Fast the mice for 6 hours before the test, with free access to water.

-

-

Baseline Blood Glucose Measurement:

-

Take a baseline blood sample (time 0) from the tail vein.

-

Measure blood glucose using a calibrated glucometer.

-

-

Glucose Administration:

-

Administer a 2 g/kg body weight bolus of D-glucose via intraperitoneal (i.p.) injection.

-

-

Blood Glucose Monitoring:

-

Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.

-

Measure blood glucose at each time point.

-

-

Data Analysis:

-

Plot the blood glucose levels over time for both the this compound treated and control groups.

-

Calculate the area under the curve (AUC) to quantify glucose tolerance.

-

In Vivo Insulin Tolerance Test (ITT)

This protocol is used to evaluate the effect of this compound on insulin sensitivity in mice.

Methodology:

-

Animal Preparation and Dosing:

-

Follow the same animal preparation and dosing regimen as for the GTT.

-

Fast the mice for 4-6 hours before the test.

-

-

Baseline Blood Glucose Measurement:

-

Measure baseline blood glucose (time 0) from a tail vein blood sample.

-

-

Insulin Administration:

-

Administer human insulin (e.g., 0.75 U/kg body weight) via i.p. injection.

-

-

Blood Glucose Monitoring:

-

Measure blood glucose from tail vein samples at 15, 30, 45, and 60 minutes post-insulin injection.

-

-

Data Analysis:

-

Plot the percentage of initial blood glucose over time for both groups to assess the rate of glucose clearance in response to insulin.

-

Conclusion

This compound represents a significant advancement in the development of targeted therapies for diabetes. Its novel mechanism of action, centered on the inhibition of TXNIP, addresses multiple pathological aspects of the disease, including hyperglucagonemia and excessive hepatic glucose production. The data presented in this guide underscore the potent anti-diabetic effects of this compound in preclinical models. The detailed experimental protocols provided herein are intended to facilitate further research and development of this promising compound. Continued investigation into the therapeutic potential of this compound is warranted and holds the promise of a new and effective treatment paradigm for diabetes.

References

- 1. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 2. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. testmenu.com [testmenu.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

In Vivo Efficacy of SRI-37330: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of SRI-37330, a novel, orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP). This compound has demonstrated significant anti-diabetic properties in preclinical models, positioning it as a promising therapeutic candidate for both type 1 and type 2 diabetes, as well as non-alcoholic fatty liver disease (NAFLD). This document summarizes key quantitative data from pivotal studies, details the experimental protocols used to assess its efficacy, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of TXNIP expression. TXNIP is a key regulator of cellular stress and metabolism, and its upregulation by high glucose levels is implicated in pancreatic beta-cell apoptosis and overall glucose dysregulation. By suppressing TXNIP, this compound exerts a multi-faceted therapeutic effect, including the inhibition of glucagon secretion, reduction of hepatic glucose production, and reversal of hepatic steatosis.[1]

Quantitative In Vivo Efficacy Data

The in vivo efficacy of this compound has been demonstrated in multiple mouse models of diabetes. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound in a Type 2 Diabetes Model (db/db mice)

| Parameter | Control Group | This compound Treated Group | Fold Change/Percent Reduction |

| Non-fasting Blood Glucose (mg/dL) | ~500 | ~150 | ~70% reduction |

| Serum Glucagon (pg/mL) | ~150 | ~75 | ~50% reduction |

| Hepatic Glucose Production (mg/kg/min) | ~20 | ~12 | ~40% reduction |

| Liver Triglycerides (µmol/g) | ~100 | ~25 | ~75% reduction |

Data are approximate values derived from graphical representations in Thielen et al., 2020.

Table 2: Effects of this compound in a Type 1 Diabetes Model (Streptozotocin-induced)

| Parameter | Control Group | This compound Treated Group | Fold Change/Percent Reduction |

| Blood Glucose (mg/dL) | >400 | ~150 | Maintained normoglycemia |

| Serum Insulin (ng/mL) | Not significantly changed | Not significantly changed | - |

| Serum Glucagon (pg/mL) | Significantly elevated | Reduced towards normal | Data not quantified |

Data are approximate values derived from graphical representations in Thielen et al., 2020.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the efficacy studies of this compound.

Animal Models

-

Type 2 Diabetes Model: Male, obese, leptin receptor-deficient db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J) were used. These mice develop severe hyperglycemia, insulin resistance, and hepatic steatosis, mimicking human type 2 diabetes.

-

Type 1 Diabetes Model: Male C57BL/6J mice were rendered diabetic by multiple low-dose injections of streptozotocin (STZ), which selectively destroys pancreatic beta-cells, leading to insulin deficiency and hyperglycemia.

-

General Studies: For non-diabetic studies, male C57BL/6J mice were used.

Drug Administration

-

Oral Administration: this compound was administered orally, either mixed in the drinking water at a concentration calculated to provide a dose of 100 mg/kg/day or by oral gavage twice daily.[2] Control animals received vehicle.

Glucose Homeostasis Assessment

-

Blood Glucose Monitoring: Blood glucose levels were monitored regularly from tail vein blood using a standard glucometer.

-

Glucose Tolerance Test (GTT): Following an overnight fast, mice were administered an intraperitoneal (i.p.) injection of glucose (1 g/kg body weight). Blood glucose was measured at 0, 15, 30, 60, 90, and 120 minutes post-injection to assess glucose disposal.

-

Insulin Tolerance Test (ITT): Following a 4-hour fast, mice were given an i.p. injection of human insulin (0.75 U/kg body weight). Blood glucose was measured at 0, 15, 30, 45, and 60 minutes post-injection to assess insulin sensitivity.

Hyperinsulinemic-Euglycemic Clamp

This procedure was performed in awake, unrestrained mice to assess insulin sensitivity and glucose metabolism.

-

Surgical Preparation: Mice were catheterized in the jugular vein for infusions and the carotid artery for blood sampling 5-7 days prior to the clamp study.

-

Basal Period: After a 5-hour fast, a primed-continuous infusion of [3-³H]glucose was administered to measure basal glucose turnover.

-

Clamp Period: A continuous infusion of human insulin was initiated, along with a variable infusion of 20% dextrose to maintain euglycemia. The [3-³H]glucose infusion was continued to assess glucose turnover under hyperinsulinemic conditions.

-

Tissue-Specific Glucose Uptake: A bolus of 2-deoxy-[¹⁴C]glucose was administered during the last 45 minutes of the clamp to measure glucose uptake in individual tissues.

-

Data Analysis: Blood samples were taken at regular intervals to measure plasma glucose, insulin, and ³H- and ¹⁴C-labeled glucose to calculate whole-body glucose turnover, hepatic glucose production, and tissue-specific glucose uptake.

Measurement of Hepatic Steatosis

-

Liver Histology: Livers were harvested, fixed in formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) to visualize lipid droplet accumulation.

-

Liver Triglyceride Content: A portion of the liver was homogenized, and lipids were extracted. Triglyceride content was quantified using a colorimetric assay.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in regulating glucose homeostasis.

Experimental Workflow for In Vivo Efficacy Testing

Caption: General experimental workflow for assessing the in vivo efficacy of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with SRI-37330

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with SRI-37330, a novel, orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP). This compound has demonstrated significant anti-diabetic properties in preclinical models, making it a promising candidate for the treatment of both Type 1 and Type 2 diabetes.

Mechanism of Action

This compound exerts its therapeutic effects primarily by inhibiting the expression of TXNIP.[1][2][3] This inhibition leads to a cascade of beneficial downstream effects, including:

-

Reduced Glucagon Secretion: this compound has been shown to inhibit glucagon secretion from pancreatic alpha cells.[1][4]

-

Decreased Hepatic Glucose Production: By suppressing glucagon signaling, this compound reduces the liver's output of glucose.[3][4]

-

Reversal of Hepatic Steatosis: The compound has been observed to ameliorate fatty liver in diabetic mouse models.[1][2][5]

Notably, this compound's mechanism is distinct from many current diabetes therapies and it does not appear to cause hypoglycemia.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Quantitative Data Summary

| Parameter | Value | Cell/Animal Model | Source |

| IC50 for TXNIP Expression Inhibition | 0.64 µM | INS-1 cells | [2][3] |

| Oral Bioavailability | 95% | Mice | [3] |

| In Vivo Dosage (Drinking Water) | 100 mg/kg | Male C57BL/6J mice | [1] |

| Treatment Duration | 3 weeks | Male C57BL/6J mice | [1] |

Experimental Protocols

Animal Models

For in vivo studies of this compound, two primary mouse models are recommended to represent Type 1 and Type 2 diabetes.

1. Streptozotocin (STZ)-Induced Diabetes Model (Type 1 Diabetes Model)

This model involves the chemical ablation of pancreatic β-cells by STZ.

-

Animals: Male C57BL/6J mice, 8-10 weeks old.

-

Induction Protocol:

-

Fast mice for 4-6 hours prior to injection.[6]

-

Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5). STZ is light-sensitive and unstable in solution, so prepare it immediately before use.[6][7]

-

Administer a single high dose of STZ (e.g., 150-200 mg/kg) via intraperitoneal (IP) injection. Alternatively, a multiple low-dose regimen (e.g., 50 mg/kg daily for 5 consecutive days) can be used to induce a more gradual onset of diabetes.[6][7][8]

-

Monitor blood glucose levels from tail vein blood starting 48-72 hours post-injection. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.[8]

-

2. db/db Mouse Model (Type 2 Diabetes Model)

These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.

-

Animals: Male db/db mice and their non-diabetic db/+ littermates as controls.

-

Protocol:

This compound Administration Protocol

This compound is orally bioavailable and can be conveniently administered in the drinking water.

-

Preparation of this compound Solution:

-

Based on the average daily water consumption of the mice and their body weight, calculate the amount of this compound needed to achieve the target dose (e.g., 100 mg/kg/day).[1]

-

Dissolve the calculated amount of this compound in the drinking water. The solubility can be enhanced by first dissolving the compound in a small amount of a vehicle like DMSO and then diluting it in the water. Ensure the final DMSO concentration is minimal and consistent across all groups, including the vehicle control.

-

-

Administration:

-

Provide the this compound-containing drinking water ad libitum to the treatment group.

-

The control group should receive drinking water with the same vehicle concentration.

-

Replace the drinking water with a freshly prepared solution every 2-3 days.

-

Treatment duration is typically 3 weeks or as required by the study design.[1]

-

Experimental Workflow

Caption: General experimental workflow for in vivo studies.

Outcome Assessment Protocols

1. Blood Glucose, Serum Insulin, and Glucagon Measurement

-

Blood Glucose: Measure non-fasting blood glucose regularly from tail vein blood using a standard glucometer.

-

Serum Hormones:

-

Collect blood samples via cardiac puncture or retro-orbital bleeding at the end of the study.

-

Separate serum by centrifugation.

-

Measure insulin and glucagon levels using commercially available ELISA kits.

-

2. Hyperinsulinemic-Euglycemic Clamp

This procedure is the gold standard for assessing insulin sensitivity.

-

Surgical Preparation: 5-7 days prior to the clamp, surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).[4]

-

Procedure:

-

Fast mice for 5-6 hours.

-

Start a continuous infusion of human insulin at a constant rate (e.g., 2.5 mU/kg/min).[4]

-

Monitor blood glucose every 5-10 minutes.

-

Infuse a variable rate of 20% glucose solution to maintain euglycemia (blood glucose at ~120 mg/dL).

-

The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity.

-

3. Assessment of Hepatic Steatosis

-

Tissue Collection: At the end of the study, euthanize the mice and perfuse the liver with saline.

-

Histology:

-

Fix a portion of the liver in 10% formalin and embed in paraffin for Hematoxylin and Eosin (H&E) staining to observe overall liver morphology.

-

Embed another portion of the liver in OCT compound and freeze.

-

Cryosection the frozen liver tissue and stain with Oil Red O to visualize neutral lipid accumulation.[11]

-

-

Lipid Quantification: Homogenize a portion of the liver and use commercial kits to quantify triglyceride and cholesterol content.

Safety and Toxicology

This compound has a favorable safety profile. It has shown no cytotoxicity in vitro and no toxicity in mice, even at doses approximately 10-fold higher than the therapeutic dose.[12] It has also tested negative in Ames mutagenicity assays, CYP450 inhibition, and hERG inhibition screens.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 4. mmpc.org [mmpc.org]

- 5. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diacomp.org [diacomp.org]

- 7. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. drugtargetreview.com [drugtargetreview.com]

Application Notes and Protocols: Preparation and Use of SRI-37330 for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-37330 is a potent and orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2][3][4] TXNIP is a key regulator of cellular stress responses and metabolism, and its inhibition has shown therapeutic potential in models of diabetes and other metabolic diseases.[1][5][6] These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.

Chemical Properties and Storage

This compound is available as a free base and a hydrochloride (HCl) salt. It is crucial to note the specific form being used, as their molecular weights and solubilities differ, which will affect the preparation of stock solutions.

Table 1: Chemical Properties of this compound and this compound HCl

| Property | This compound (Free Base) | This compound HCl |

| Molecular Formula | C₁₆H₁₉F₃N₄O₂S | C₁₆H₂₀ClF₃N₄O₂S |

| Molecular Weight | 388.41 g/mol [7] | 424.87 g/mol [1][2] |

| Appearance | White to off-white solid | White to light yellow solid[8] |

| Solubility (DMSO) | ~100 mg/mL (~257.46 mM)[7] | ~62.5 mg/mL (~147.10 mM)[2] |

| Solubility (Water) | Slightly soluble[3] | 20 mg/mL (requires sonication)[2] |

| Storage (Powder) | -20°C for up to 3 years[8] | -20°C for up to 3 years[1] |

| Storage (In Solvent) | -80°C for up to 6 months[7][8] | -80°C for up to 1 year[9] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution